Fluorine-Enabled CHDL Inhibition Over Avibactam
Pilabactam demonstrates a 4.9-fold higher second-order inactivation rate constant (kinact/Ki) against the clinically critical OXA-23 carbapenemase compared to durlobactam, the only DBO specifically approved for Acinetobacter infections. Kinetic analyses reveal pilabactam inhibits OXA-23 via a two-step tight-binding mechanism with an inactivation rate of 1.7 × 10⁴ M⁻¹s⁻¹, versus 3.5 × 10³ M⁻¹s⁻¹ for durlobactam [1]. Additionally, pilabactam exhibits a low dissociation constant (Kd ≈ 4 nM) and a slow off-rate, indicating durable, essentially irreversible inhibition [1].
| Evidence Dimension | Second-order inactivation rate constant (kinact/Ki) |
|---|---|
| Target Compound Data | 1.7 × 10⁴ M⁻¹s⁻¹ |
| Comparator Or Baseline | Durlobactam: 3.5 × 10³ M⁻¹s⁻¹ |
| Quantified Difference | 4.9-fold higher |
| Conditions | Purified OXA-23 enzyme; two-step tight-binding inhibition assay |
Why This Matters
For researchers investigating CRAB inhibition mechanisms or screening for OXA-23-targeting compounds, pilabactam's superior inactivation kinetics translate to more robust enzyme suppression at lower concentrations, enabling more sensitive assay windows and reducing compound consumption in high-throughput screens.
- [1] Rodríguez-Pallares S, Outeda-García M, Lence E, et al. Disarming carbapenemase-producing Acinetobacter baumannii: high potency of the novel therapeutic combination of meropenem and the innovative diazabicyclooctane β-lactamase inhibitor pilabactam (formerly ANT3310). Antimicrob Agents Chemother. 2026;70(4):e0169125. View Source
